Pharmacodynamic (IGF-1) Bioequivalence: Omnitrope (Biosimilar) vs. Genotropin (Reference Product)
In a comparative pharmacokinetic and pharmacodynamic trial (EP00-104), the biosimilar somatropin product Omnitrope demonstrated pharmacodynamic equivalence to the reference product Genotropin. The primary biomarker for growth hormone action, insulin-like growth factor 1 (IGF-1), showed no clinically meaningful differences between the two products [1].
| Evidence Dimension | IGF-1 Area Under the Effective Concentration Curve (AUEC) |
|---|---|
| Target Compound Data | 16,712 ± 3,847 h·mcg/L (Omnitrope lyophilized powder) |
| Comparator Or Baseline | Genotropin lyophilized powder: 15,960 ± 3,557 h·mcg/L |
| Quantified Difference | AUEC values overlapped within one standard deviation (difference not statistically significant) |
| Conditions | Healthy adult volunteers receiving a single 5 mg subcutaneous dose of either Omnitrope or Genotropin. Data from trial EP00-104. |
Why This Matters
This data provides quantitative evidence for the pharmacodynamic comparability required to consider Omnitrope as a scientifically valid and potentially cost-effective alternative to the reference product Genotropin.
- [1] CADTH. Table 15: Pharmacodynamic Profile of Somatropin Products. In: Somatropin (Genotropin) for Subcutaneous Injection: The Treatment of Short Stature Associated with Turner Syndrome in Patients Whose Epiphyses are not Closed. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2014. View Source
